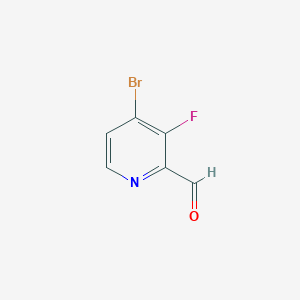

4-Bromo-3-fluoropicolinaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

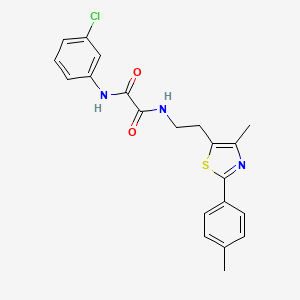

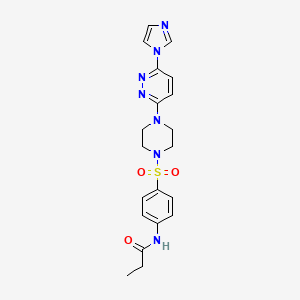

“4-Bromo-3-fluoropicolinaldehyde” is a chemical compound with the CAS Number: 1289148-65-7 . It has a molecular weight of 204 and its IUPAC name is this compound . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of “this compound” or similar compounds often involves direct lithiations and bromination reactions . For instance, a four-step protocol starting from thiophene with an overall yield of 47% has been reported .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H3BrFNO/c7-4-1-2-9-5(3-10)6(4)8/h1-3H . This indicates that the compound has a molecular formula of C6H3BrFNO .

Physical And Chemical Properties Analysis

“this compound” is a solid or liquid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Photoluminescence

The study of homologous bis-cyclometalated iridium(III) complexes, including variations with halogen substituents such as fluorine and bromine, has shown that halogenation can significantly affect the photophysical properties of these complexes. Specifically, the introduction of halogen atoms like bromine and fluorine into the molecular structure has been found to induce a blue shift in emission maxima, with a notable impact on the photoluminescence quantum yield and emission decay lifetimes. These findings are critical for the development of materials with specific optical properties, relevant for applications in light-emitting devices and sensors (Baranoff et al., 2012).

Organic Synthesis and Cross-Coupling Reactions

In organic synthesis, derivatives of picolinaldehyde, such as 4-bromo-3-fluoropicolinaldehyde, serve as versatile building blocks for the construction of complex molecules. Their utility has been demonstrated in the efficient synthesis of esters used as common intermediates in the production of pharmaceuticals and agrochemicals. The ability to engage in various cross-coupling reactions, including Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira reactions, highlights their importance in medicinal chemistry and material science for synthesizing biologically active compounds (Verdelet et al., 2011).

Development of Organic Light-Emitting Devices (OLEDs)

Research on iridium(III) complexes, particularly those incorporating this compound, has led to significant advancements in the efficiency of organic light-emitting devices (OLEDs). The strategic selection of carrier-transporting host materials and the fine-tuning of emissive layer compositions have enabled the achievement of high external quantum efficiencies and luminance, making these complexes highly beneficial for applications in display technology and lighting (Tokito et al., 2003).

Agricultural Chemistry Synthesis of Herbicides

The synthesis of novel fluoropicolinate herbicides through cascade cyclization demonstrates the application of fluorinated picolinaldehydes in agricultural chemistry. This method allows for the generation of picolinic acids with diverse substituents, offering new avenues for the development of herbicides with improved efficacy and specificity. Such advancements in synthetic methodology contribute to the sustainable management of agricultural pests and the enhancement of crop protection strategies (Johnson et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Eigenschaften

IUPAC Name |

4-bromo-3-fluoropyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO/c7-4-1-2-9-5(3-10)6(4)8/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSZNUHQAFSZCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide](/img/structure/B2648191.png)

![2-Chloro-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide](/img/structure/B2648195.png)

![N-benzyl-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2648206.png)

![N-butyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2648208.png)

![methyl 4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzoate](/img/structure/B2648212.png)